molecular formula C22H27ClN2O4S B2407108 1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922057-86-1

1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide

Cat. No. B2407108
CAS RN: 922057-86-1
M. Wt: 450.98
InChI Key: NRZGETUVFACGKH-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C22H27ClN2O4S and its molecular weight is 450.98. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Reactivity Studies

  • Benzimidazole-tethered oxazepine heterocyclic hybrids, similar to the compound , have been synthesized and studied for their molecular structure using X-ray diffraction and DFT studies. These studies help in understanding the charge distributions and reactivity regions of such compounds (Almansour et al., 2016).

Photophysical Properties

  • Research on dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, a related compound, showed notable photophysical properties with strong blue emission in dichloromethane. This indicates potential applications in materials science, particularly in the field of light-emitting materials (Petrovskii et al., 2017).

Agricultural Applications

  • The compound tebuconazole, which shares a similar chemical structure, has been used in agriculture for the control of fungal diseases. This highlights the potential of similar compounds in agricultural applications, particularly in fungicide formulations (Campos et al., 2015).

Synthesis and Scale-Up in Pharmaceutical Industry

  • The benzoxazepine core, a related structure, is present in several kinase inhibitors, indicating the potential of such compounds in pharmaceutical applications. The scalable synthesis and process development for these compounds are crucial for their practical use in the industry (Naganathan et al., 2015).

Antimicrobial Activities

  • Biologically active derivatives of tetrahydrobenzo[b]thiophene, which are structurally related, have shown significant activities against bacterial and fungal strains. This suggests the possibility of antimicrobial applications for similar compounds (Babu et al., 2013).

Bioavailability Studies

  • The herbicides diuron and isoxaflutole, with structures related to the compound , were studied for their bioavailability in soils of different textures. Such studies are essential for understanding the environmental impact and efficacy of these compounds in agricultural settings (Inoue et al., 2009).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4S/c1-15(2)12-25-19-11-18(9-10-20(19)29-14-22(3,4)21(25)26)24-30(27,28)13-16-5-7-17(23)8-6-16/h5-11,15,24H,12-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZGETUVFACGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide

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